molecular formula C23H26NO5+ B280526 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium

2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium

Cat. No.: B280526
M. Wt: 396.5 g/mol
InChI Key: UFIKDOXTBRBCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium (EOI) is a novel compound that has been synthesized and studied for its potential applications in scientific research. EOI belongs to the isoquinolinium class of compounds and has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium is not yet fully understood, but it is thought to involve the modulation of dopamine receptor activity. This compound has been shown to bind to dopamine receptors with high affinity and to modulate their activity in a dose-dependent manner. This suggests that this compound may act as a partial agonist or antagonist at dopamine receptors, depending on the concentration used.
Biochemical and Physiological Effects:
This compound has been found to exhibit several unique biochemical and physiological effects. For example, it has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects. This compound has also been found to increase the expression of several genes involved in the regulation of dopamine signaling, suggesting that it may have long-lasting effects on dopamine receptor activity.

Advantages and Limitations for Lab Experiments

2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium has several advantages for use in lab experiments. For example, it has a high affinity for dopamine receptors and exhibits unique biochemical and physiological effects that make it a promising candidate for further investigation. However, there are also several limitations to its use. For example, this compound is a relatively new compound and has not yet been extensively studied in vivo. Additionally, the mechanism of action of this compound is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium. For example, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential therapeutic applications. Additionally, studies are needed to investigate the long-term effects of this compound on dopamine receptor activity and to determine its safety and efficacy in vivo. Finally, studies are needed to investigate the potential applications of this compound in other areas of scientific research, such as cancer biology and immunology.

Synthesis Methods

2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium can be synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate to form 1-(3,4,5-trimethoxybenzyl)isoquinoline. The second step involves the reaction of this compound with ethyl chloroformate to form this compound.

Scientific Research Applications

2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to exhibit several unique properties that make it a promising candidate for further investigation. For example, this compound has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. This suggests that this compound may have potential applications in the treatment of psychiatric disorders such as depression and addiction.

Properties

Molecular Formula

C23H26NO5+

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl 2-[1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolin-2-ium-2-yl]acetate

InChI

InChI=1S/C23H26NO5/c1-5-29-22(25)15-24-11-10-17-8-6-7-9-18(17)19(24)12-16-13-20(26-2)23(28-4)21(14-16)27-3/h6-11,13-14H,5,12,15H2,1-4H3/q+1

InChI Key

UFIKDOXTBRBCAI-UHFFFAOYSA-N

SMILES

CCOC(=O)C[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CCOC(=O)C[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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